2-Amino-3-chloropyridine-4-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-chloro-1H-pyridine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXKWAJDTOSBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=S)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 3 Chloropyridine 4 Thiol and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches focus on the construction of the target molecule through the sequential or concerted introduction of the required functional groups onto a pre-existing pyridine (B92270) scaffold or a precursor that will form the pyridine ring.
Nucleophilic Substitution Reactions on Halogenated Pyridine Precursors
A primary and logical approach to the synthesis of 2-Amino-3-chloropyridine-4-thiol involves the nucleophilic aromatic substitution (SNAr) of a suitable halogenated pyridine precursor. This strategy leverages the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the chloro substituent and the ring nitrogen, to facilitate the displacement of a leaving group by a sulfur nucleophile. A plausible precursor for this reaction would be a 2-amino-3-chloro-4-halopyridine (where the halogen at the 4-position is F, Cl, Br, or I).
The success of the nucleophilic aromatic substitution is highly dependent on the choice of the sulfur nucleophile and the reaction conditions. A variety of sulfur-containing reagents can be employed to introduce the thiol functionality. Common choices include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by basic hydrolysis, and various thiolates. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the sulfur nucleophile and facilitate the reaction.
The reactivity of the leaving group at the 4-position generally follows the order F > Cl > Br > I for SNAr reactions. Therefore, 2-amino-3-chloro-4-fluoropyridine would be the most reactive substrate. However, the synthesis of this precursor might be more complex than its chloro or bromo analogs.
Elevated temperatures are often required to drive the substitution to completion, particularly when a less reactive leaving group like chlorine or bromine is employed. The use of a base, such as potassium carbonate, may also be beneficial in some cases to neutralize any acidic byproducts and maintain a nucleophilic environment.
Table 1: Illustrative Reagents and Conditions for Nucleophilic Thiolation of Halopyridines
| Sulfur Reagent | Solvent | Typical Temperature Range | Notes |
| Sodium Hydrosulfide (NaSH) | DMF, NMP | 80-150 °C | Direct introduction of the thiol group. |
| Thiourea | Ethanol, DMF | Reflux | Forms an isothiouronium salt intermediate, which is then hydrolyzed with a base (e.g., NaOH) to yield the thiol. |
| Sodium Thiomethoxide (NaSMe) | Methanol, DMF | Room Temp. to 100 °C | Introduces a methylthio group, which may require a subsequent demethylation step. |
| Potassium Thioacetate (B1230152) (KSAc) | DMF, Acetonitrile | 50-120 °C | Forms a thioacetate ester that can be hydrolyzed to the thiol. |
This table presents generalized conditions and the optimal conditions for the synthesis of this compound would require experimental optimization.
In the case of a 2-amino-3-chloro-4-halopyridine precursor, the regioselectivity of the nucleophilic attack is expected to be high for the 4-position. The pyridine nitrogen and the 3-chloro group are electron-withdrawing, which activates the 2- and 4-positions towards nucleophilic attack. The presence of the amino group at the 2-position makes the 4-position the most electrophilic site.
Optimization of the reaction yield would involve a systematic study of the parameters outlined in the table above: the nature of the sulfur nucleophile, the solvent, the reaction temperature, and the concentration of the reactants. For instance, while NaSH offers a direct route, it can also be prone to oxidation. The thiourea method is a reliable alternative that often provides good yields.
Functional Group Interconversion Strategies Involving Thiol Formation
An alternative to direct nucleophilic substitution is the conversion of a different functional group at the 4-position into a thiol. For example, if a synthetic route to 2-amino-3-chloro-4-cyanopyridine were available, the cyano group could potentially be converted to a thiol. This, however, is often a more complex, multi-step process and may not be as efficient as the direct substitution of a halogen.
Another potential functional group for interconversion is a nitro group. The synthesis of 2-chloro-3-nitropyridine (B167233) has been reported. If this compound could be aminated at a different position and then have the nitro group reduced and converted to a thiol, it would represent another, albeit lengthy, synthetic pathway.
Chlorination of Pyridine Derivatives
A retrosynthetic analysis also suggests that the target molecule could be accessed via the chlorination of a 2-aminopyridine-4-thiol precursor. The synthesis of 3-amino-2-chloro-4-alkylpyridines has been achieved through the chlorination of 3-amino-4-alkylpyridines. A similar approach could be envisioned for the chlorination of a suitable 2-aminopyridine-4-thiol derivative. However, the presence of the thiol group, which is sensitive to oxidation, would complicate this approach. It would likely be necessary to protect the thiol group (e.g., as a thioether or a disulfide) before carrying out the chlorination step. The regioselectivity of the chlorination would also need to be carefully controlled to favor substitution at the 3-position.
Multicomponent Reaction Pathways Incorporating Thiol and Pyridine Moieties
Multicomponent reactions (MCRs) offer an efficient means of constructing complex molecules in a single step from three or more starting materials. The synthesis of polysubstituted pyridines via MCRs is well-documented. In principle, a convergent synthesis of this compound could be designed using an MCR.
This approach would likely involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent), a compound containing a carbon-halogen bond that will become the 3-chloro substituent, a source of the amino group, and a sulfur-containing component. While powerful, the development of a specific MCR to deliver the precise substitution pattern of the target compound would require significant research and development. The control of regiochemistry in such reactions can be a major challenge.
Preparation of Related Amino-Chloropyridine Intermediates and Analogs
The synthesis of functionalized pyridine rings is a cornerstone of medicinal and agricultural chemistry. Amino-chloropyridine scaffolds, in particular, serve as crucial intermediates for a wide array of biologically active molecules. The strategic placement of amino and chloro groups on the pyridine ring allows for subsequent chemical modifications to build more complex structures. Various synthetic routes have been developed to access these important building blocks, often tailored to achieve specific substitution patterns.
Synthesis of 2-Amino-5-chloropyridine (B124133)
A common method for preparing 2-amino-5-chloropyridine involves the direct chlorination of 2-aminopyridine (B139424). One approach utilizes hydrochloric acid and sodium hypochlorite (B82951) to perform an oxidative chlorination. In this process, concentrated hydrochloric acid is added to 2-aminopyridine, and the reaction proceeds at a controlled temperature, yielding 2-amino-5-chloropyridine with a reported yield of up to 72%. google.com Another reported synthesis involves a multi-step process starting from 2-aminopyridine, which undergoes nitration, acylation, reduction, chlorination, and finally hydrolysis to produce the target compound. guidechem.com An alternative electrochemical method has also been described, where 5-chloro-2-nitropyridine (B1630408) is reduced at a nickel cathode in the presence of sulfuric acid and ethanol, affording 2-amino-5-chloropyridine in high yields (82-84%). chemicalbook.com
Synthesis of 4-Amino-2-chloropyridine (B126387)
4-Amino-2-chloropyridine is another key intermediate, and its synthesis has been approached through several pathways. chemicalbook.com A prevalent industrial method is the nitration-reduction of 2-chloropyridine. chemicalbook.com This involves the N-oxidation of 2-chloropyridine, followed by nitration at the C4 position and subsequent reduction of the nitro group, often using iron powder in acetic acid. chemicalbook.com An alternative route starts from isonicotinic acid, which is converted to its N-oxide, aminated, chlorinated with phosphorus pentachloride, and finally subjected to a Hofmann degradation to yield 4-amino-2-chloropyridine. chemicalbook.com A different strategy begins with the less expensive 4-chloropyridine-2-methyl formate, which undergoes hydrazinolysis to form 4-chloropyridine-2-methyl hydrazine (B178648). guidechem.com
Synthesis of 3-Amino-2-chloropyridine (B31603)
The preparation of 3-amino-2-chloropyridine can be achieved by the chlorination of 3-aminopyridine (B143674). One method employs hydrochloric acid and hydrogen peroxide as the chlorinating agents, which avoids the direct use of chlorine gas and does not require a catalyst, resulting in a product yield of around 70%. google.com However, this method can produce polychlorinated byproducts. google.com Another process involves the use of chlorine gas in a concentrated hydrochloric acid medium, catalyzed by Fe²⁺ or Fe³⁺ ions, which can yield 60-80% of the desired product. google.com A patented method describes the reaction of a 3-aminopyridine solution in hydrochloric acid with chlorine gas in the presence of a nickel, copper, or iron chloride catalyst, achieving yields of 70-75%. google.com
Synthesis of other Amino-chloropyridine Analogs
The synthesis of other isomers and analogs has also been explored. For instance, 2-amino-6-chloropyridine can be synthesized from 2,6-dichloropyridine (B45657). One method involves the reduction of 2-hydrazino-6-chloropyridine, which is formed by reacting 2,6-dichloropyridine with hydrazine hydrate. psu.edu The reduction of the hydrazino intermediate with hydrazine and a Raney nickel catalyst has shown good results. psu.edu
The preparation of 2-amino-4-chloropyridine has been described starting from 2-pyridine carboxylic acid. The process involves esterification, chlorination, amidation, and Hofmann degradation. guidechem.com An alternative reported route involves the amination and de-tert-butylation of a 4-chloropyridine (B1293800) nitrogen oxide compound. guidechem.com
Multicomponent reactions (MCRs) offer an efficient pathway to highly functionalized 2-aminopyridine derivatives . For example, the reaction of enaminones, malononitrile, and primary amines under solvent-free conditions can produce various 2-aminopyridines. nih.gov
The following tables summarize the synthetic methodologies for these key intermediates.
Table 1: Synthetic Methods for Amino-Chloropyridine Intermediates
| Target Compound | Starting Material | Key Reagents/Catalysts | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Amino-5-chloropyridine | 2-Aminopyridine | Concentrated HCl, Sodium hypochlorite | 72% | google.com |
| 2-Amino-5-chloropyridine | 5-Chloro-2-nitropyridine | Electrochemical reduction (Ni cathode) | 82-84% | chemicalbook.com |
| 4-Amino-2-chloropyridine | 2-Chloropyridine | H₂O₂, H₂SO₄, Fe/Acetic acid | High | chemicalbook.com |
| 4-Amino-2-chloropyridine | Isonicotinic acid | H₂O₂, PCl₅, NaOH/NaOCl | - | chemicalbook.com |
| 3-Amino-2-chloropyridine | 3-Aminopyridine | HCl, H₂O₂ | 70% | google.com |
| 3-Amino-2-chloropyridine | 3-Aminopyridine | Cl₂, HCl, Fe²⁺/Fe³⁺ catalyst | 60-80% | google.com |
| 2-Amino-6-chloropyridine | 2,6-Dichloropyridine | Hydrazine hydrate, Ra/Ni catalyst | - | psu.edu |
Chemical Reactivity and Transformation Mechanisms of 2 Amino 3 Chloropyridine 4 Thiol
Nucleophilic Characteristics of the Thiol Moiety
The thiol group (-SH) in 2-Amino-3-chloropyridine-4-thiol is a potent nucleophile, a characteristic that drives a significant portion of its reactivity. The sulfur atom, with its lone pairs of electrons, readily attacks electrophilic centers, leading to the formation of new sulfur-carbon, sulfur-nitrogen, or sulfur-halogen bonds.
Reactions with Diverse Electrophilic Species
The nucleophilic thiol group of this compound can react with a wide array of electrophiles. These reactions are fundamental to the derivatization of the molecule. For instance, in the presence of a base, the thiol group is deprotonated to form a more potent nucleophile, the thiolate anion. This anion can then participate in nucleophilic substitution reactions with alkyl halides to form the corresponding thioethers.
The reactivity of thiols with electrophiles is a well-established principle in organic chemistry. cas.cn Thiols are known to be excellent nucleophiles, often more so than their alcohol counterparts, due to the higher polarizability of the sulfur atom. nih.gov This inherent reactivity allows for reactions with a broad range of electrophilic partners.
| Electrophile Type | Reaction Product | General Conditions |
| Alkyl Halides (R-X) | Thioethers (Ar-S-R) | Base (e.g., NaH, K2CO3) |
| Acyl Halides (RCOCl) | Thioesters (Ar-S-COR) | Base (e.g., pyridine (B92270), triethylamine) |
| Michael Acceptors | Thioether Adducts | Base catalysis |
Participation in the Formation of Sulfur-Containing Heterocyclic Systems
The nucleophilicity of the thiol group, in concert with the other functional groups on the pyridine ring, facilitates the construction of various sulfur-containing heterocyclic systems. Intramolecular cyclization reactions can be triggered by reacting the thiol with a suitable electrophile that also provides a reactive site for one of the other substituents on the pyridine ring. For example, reaction with a bifunctional electrophile could lead to the formation of a fused ring system.
The synthesis of sulfur-containing heterocycles is a significant area of organic synthesis. nih.gov The strategic placement of a nucleophilic thiol group ortho or para to other reactive sites on an aromatic ring is a common strategy for constructing such systems.
Reactivity Profile of the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic, further influenced by the amino, chloro, and thiol substituents, governs its susceptibility to various transformations, particularly nucleophilic aromatic substitution.
Investigations into Nucleophilic Aromatic Substitution Processes
The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The rate and regioselectivity of such substitutions are influenced by the electronic effects of the other substituents. The amino group at the 2-position and the thiol group at the 4-position are both electron-donating groups, which can activate the ring towards electrophilic attack but may deactivate it towards nucleophilic attack. However, the pyridine nitrogen atom strongly withdraws electron density, particularly from the ortho and para positions, facilitating nucleophilic attack at these positions.
The reactivity of halopyridines in SNAr reactions is a well-studied area. chemrxiv.org The presence of activating groups can significantly influence the reaction conditions required and the outcome of the substitution. Computational models have been developed to predict the reactivity and regioselectivity of SNAr reactions on various heterocyclic systems. chemrxiv.org
A study on the rearrangement of 4-amino-3-halopyridines via nucleophilic aromatic substitution highlights the potential for intramolecular reactions to yield complex products. nih.gov
| Nucleophile | Product of Substitution | Potential Conditions |
| Amines (RNH2) | 3-Amino-substituted pyridines | High temperature, base |
| Alkoxides (RO-) | 3-Alkoxy-substituted pyridines | Strong base |
| Thiolates (RS-) | 3-Thioether-substituted pyridines | Base |
Studies on Regioselective Functionalization and Derivatization
The presence of multiple substituents on the pyridine ring raises the question of regioselectivity in further functionalization reactions. Directed ortho-metalation, for instance, could be guided by the amino or thiol groups, allowing for the introduction of new substituents at specific positions. The interplay between the directing effects of the existing functional groups is crucial in controlling the outcome of such reactions.
Research on the regioselective functionalization of substituted pyridines is an active field. nih.govmdpi.com The ability to selectively introduce functional groups at desired positions is key to the synthesis of complex molecules with specific properties.
Oxidative Transformations of the Thiol Group
The thiol group of this compound can undergo various oxidative transformations. Mild oxidation can lead to the formation of the corresponding disulfide, while stronger oxidizing agents can produce sulfenic, sulfinic, or sulfonic acids. These transformations offer a pathway to a different class of sulfur-containing derivatives with distinct chemical and physical properties.
The oxidation of thiols is a fundamental reaction in organic chemistry. acs.org The choice of oxidizing agent and reaction conditions allows for the selective formation of different oxidation states of sulfur. For example, treatment with potassium permanganate (B83412) has been shown to oxidize a 2-thiopyridine to the corresponding 2-sulfonylpyridinium salt. chemrxiv.org
| Oxidizing Agent | Oxidation Product |
| Air, mild oxidants (e.g., I2) | Disulfide (Ar-S-S-Ar) |
| Hydrogen peroxide (H2O2) | Sulfenic acid (Ar-SOH), Sulfinic acid (Ar-SO2H) |
| Strong oxidants (e.g., KMnO4, m-CPBA) | Sulfonic acid (Ar-SO3H) |
Pathways to Disulfide Formation
The thiol group (-SH) of this compound is susceptible to oxidation, leading to the formation of a disulfide bridge. This transformation is a common reaction for thiols and can proceed through several pathways. The general mechanism involves the oxidation of two thiol molecules to form a disulfide dimer. This process can be initiated by a variety of oxidizing agents or can occur via air oxidation, particularly in the presence of a base.
The formation of disulfide bonds from free thiol precursors is a conceptually straightforward approach in peptide and protein chemistry, and the principles can be applied to smaller molecules like this compound. researchgate.net The reaction generally involves the removal of a hydrogen atom from two thiol groups, followed by the formation of a sulfur-sulfur bond.
Table 1: General Conditions for Disulfide Formation from Thiols
| Oxidizing Agent | Reaction Conditions | Comments |
|---|---|---|
| Air (O₂) | Basic conditions (e.g., presence of an amine) | Often slower and less controlled. |
| Iodine (I₂) | Mild conditions | A common and efficient method. |
| Hydrogen Peroxide (H₂O₂) | Various concentrations and catalysts | Can lead to over-oxidation if not controlled. |
Thiol-disulfide interchange is another significant pathway for disulfide formation. csic.es In this process, a pre-existing disulfide reacts with a thiol, resulting in a new disulfide and a new thiol. While often discussed in the context of peptide chemistry for creating specific disulfide linkages, this principle highlights the dynamic nature of the disulfide bond. csic.es
Derivatization to Sulfoxides and Sulfones
Further oxidation of the thiol group in this compound, or more commonly the corresponding thioether, can lead to the formation of sulfoxides and sulfones. These oxidized sulfur species have distinct chemical properties and are important functional groups in medicinal chemistry and materials science.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. jchemrev.com A variety of oxidizing agents can be employed to achieve this transformation, with the choice of reagent and reaction conditions determining the final oxidation state.
Pathways of Oxidation:
Sulfide (B99878) to Sulfoxide (B87167): This step requires a controlled oxidation to avoid further oxidation to the sulfone. Common reagents for this transformation include one equivalent of an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA).
Sulfoxide to Sulfone: The sulfoxide can be further oxidized to the corresponding sulfone using stronger oxidizing agents or an excess of the same reagent used for the sulfoxide formation.
Direct Sulfide to Sulfone: A direct conversion of the sulfide to the sulfone can be achieved using a stoichiometric excess of a strong oxidizing agent.
Table 2: Common Oxidizing Agents for Sulfide Oxidation
| Oxidizing Agent | Product(s) | Typical Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Acidic or basic catalysis, controlled stoichiometry. |
| Peroxyacids (e.g., m-CPBA) | Sulfoxide or Sulfone | Stoichiometric control, often at low temperatures. |
| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, can be harsh. |
The presence of the amino and chloro substituents on the pyridine ring can influence the reactivity of the sulfur center towards oxidation. The electron-donating nature of the amino group may increase the electron density at the sulfur atom, potentially facilitating oxidation.
Advanced Coupling Reactions
The presence of both a thiol group and a chloro-substituent on the pyridine ring of this compound opens up possibilities for various advanced coupling reactions, enabling the construction of more complex molecular architectures.
Exploration of Cross-Coupling Methodologies (e.g., Suzuki, Ullmann)
The chlorine atom at the 3-position of the pyridine ring serves as a handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with a halide. mdpi.comresearchgate.net In the context of this compound, the chloro group could potentially be coupled with various aryl or vinyl boronic acids to introduce new carbon-based substituents. mdpi.comresearchgate.net The thiol group would likely require protection prior to the coupling reaction to prevent interference with the catalyst. The synthesis of 6-(3-chlorophenyl)-11-azabenzo[a]phenothiazin-5-one from a related 2-aminopyridine-3-thiol (B8597) derivative showcases the feasibility of Suzuki-Miyaura reactions in such systems. gouni.edu.ng
Ullmann Coupling: The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. Modern variations of the Ullmann reaction are more versatile and can be used to form C-N, C-O, and C-S bonds. For this compound, an Ullmann-type reaction could potentially be used to form a C-S bond by coupling the thiol with an aryl halide, or a C-C bond via homocoupling or cross-coupling of the chloro-pyridyl moiety. mdpi.comresearchgate.net
Table 3: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partners | Catalyst | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | This compound (protected thiol) + R-B(OH)₂ | Pd catalyst | 2-Amino-3-R-pyridine-4-thiol derivative |
| Ullmann (C-S) | This compound + Ar-X | Cu catalyst | 2-Amino-3-chloro-4-(arylthio)pyridine |
Applications in Thiol-Ene and Thiol-Yne Click Chemistry
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The thiol-ene and thiol-yne reactions are prominent examples of click chemistry that leverage the reactivity of the thiol group.
Thiol-Ene Reaction: This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene). The reaction can be initiated by radicals (often generated by photolysis or thermal initiators) or by a base. researchgate.netnih.gov The thiol group of this compound could be reacted with a variety of alkene-containing molecules to form thioether linkages. researchgate.net This provides a highly efficient method for conjugating this pyridine derivative to other molecules or materials. nih.govrsc.org The reaction is known for its high efficiency, simplicity, and lack of side products. researchgate.net
Thiol-Yne Reaction: Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (an yne). A key feature of the thiol-yne reaction is that two thiol molecules can add to one alkyne, leading to the formation of a dithioether. This reaction also proceeds via a radical mechanism and offers a robust method for creating highly functionalized materials.
The utility of thiol-ene and thiol-yne chemistry lies in their orthogonality to many other functional groups, allowing for selective modifications in complex molecular environments. nih.gov This makes them particularly attractive for applications in materials science and bioconjugation.
Advanced Spectroscopic and Structural Characterization of 2 Amino 3 Chloropyridine 4 Thiol and Its Adducts
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be determined.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
In the FT-IR spectrum of a compound like 2-Amino-3-chloropyridine-4-thiol, characteristic peaks would indicate the presence of its primary functional groups: the amino (-NH2), chloro (-Cl), and thiol (-SH) groups, as well as the pyridine (B92270) ring structure.
Based on analyses of similar molecules, the expected vibrational frequencies for this compound are as follows:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H stretching | 3300-3500 |
| Thiol (-SH) | S-H stretching | 2550-2600 |
| Pyridine Ring | C=C and C=N stretching | 1400-1600 |
| C-Cl Bond | C-Cl stretching | 700-800 |
Data is inferred from spectroscopic studies of related aminopyridine and thiol compounds.
Studies on related 2-aminopyridine (B139424) derivatives show characteristic N-H stretching vibrations in the region of 3400-3200 cm⁻¹. The pyridine ring itself typically displays a series of sharp absorption bands in the 1600-1400 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations. The C-Cl stretching vibration is generally observed in the fingerprint region, between 700 and 800 cm⁻¹. The S-H stretching of the thiol group is expected to be a weak but sharp band around 2550 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), allowing for the precise mapping of a molecule's structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine ring and the amino group. The chemical shifts of the ring protons are influenced by the electronic effects of the amino, chloro, and thiol substituents.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| Pyridine Ring Proton (H-5) | 7.0-8.0 | Doublet |
| Pyridine Ring Proton (H-6) | 7.5-8.5 | Doublet |
| Amino Group Protons (-NH₂) | 4.0-6.0 | Broad Singlet |
| Thiol Group Proton (-SH) | 3.0-4.0 | Singlet |
Data is inferred from ¹H NMR spectra of analogous chloropyridines and aminopyridines. chemicalbook.com
The protons of the amino group typically appear as a broad singlet due to quadrupole broadening and chemical exchange. The thiol proton also generally appears as a singlet. The two aromatic protons on the pyridine ring would likely appear as doublets due to coupling with each other.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Frameworks
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the electronegativity of the attached atoms.
| Carbon Environment | Expected Chemical Shift (ppm) |
| C-2 (attached to -NH₂) | 155-165 |
| C-3 (attached to -Cl) | 120-130 |
| C-4 (attached to -SH) | 140-150 |
| C-5 | 115-125 |
| C-6 | 145-155 |
Data is inferred from ¹³C NMR spectra of related pyridine derivatives. chemicalbook.com
The carbon atom attached to the amino group (C-2) is expected to be significantly deshielded, appearing at a high chemical shift. Conversely, the carbons of the pyridine ring will show varied shifts based on the electronic influence of the substituents.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. The molecular ion peak (M+) would confirm the molecular weight of this compound.
The fragmentation of the molecular ion is a key diagnostic tool. Common fragmentation pathways for this molecule would likely involve the loss of the chloro, amino, or thiol groups.
| Ion | m/z (mass-to-charge ratio) | Origin |
| [M]+ | 162/164 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| [M-Cl]+ | 127 | Loss of a chlorine radical |
| [M-SH]+ | 129/131 | Loss of a thiol radical |
| [M-NH₂]+ | 146/148 | Loss of an amino radical |
Fragmentation patterns are predicted based on established mass spectrometry principles and data from related organochlorine and thiol compounds. libretexts.orgdocbrown.info
The presence of chlorine is readily identified by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its adducts, X-ray diffraction can reveal detailed information about bond lengths, bond angles, and intermolecular interactions.
Studies on cocrystals and molecular salts of related aminopyridine derivatives have demonstrated the formation of supramolecular assemblies through hydrogen bonding and other noncovalent interactions. mdpi.com For instance, the amino group of a pyridine derivative can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. mdpi.com
Single-Crystal X-ray Diffraction for Elucidating Molecular Geometry and Supramolecular Assemblies
Single-Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby confirming the molecule's connectivity and conformation. Furthermore, SC-XRD reveals how individual molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions constitute the supramolecular assembly.
Although a crystal structure for this compound is not publicly available, the structure of the closely related compound, 2-Amino-3-chloropyridine (B188170) , provides valuable insights. nih.gov In its crystal structure, intermolecular N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another lead to the formation of centrosymmetric cyclic dimers. nih.gov An intramolecular N-H···Cl interaction is also observed. nih.gov
For adducts, such as those formed between aminopyridines and other molecules, SC-XRD can confirm their formation and detail the interaction motifs. For instance, the reaction of 2-amino-4-chloropyridine with 3-chlorobenzoic acid and 4-chlorobenzoic acid resulted in molecular salts whose structures were confirmed by SC-XRD. mdpi.com These studies highlight the role of proton transfer and various non-covalent interactions in forming complex supramolecular assemblies. mdpi.comresearchgate.net
Table 1: Representative Crystallographic Data for an Analogous Compound This table presents data for 2-Amino-3-chloropyridine as an illustrative example.
| Parameter | Value (for 2-Amino-3-chloropyridine) nih.gov |
| Chemical Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.56 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.149 (8) |
| b (Å) | 5.453 (4) |
| c (Å) | 9.844 (7) |
| β (°) | 90.581 (12) |
| Volume (ų) | 598.5 (7) |
| Z | 4 |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a complementary technique to SC-XRD, used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline phase of a material, assessing its purity, and monitoring phase transitions. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint of the crystalline solid.
In the study of adducts of 4-amino-2-chloropyridine (B126387) and 2-amino-4-chloropyridine , PXRD was utilized alongside SC-XRD to characterize the resulting cocrystal and molecular salts. mdpi.comresearchgate.net The technique confirms that the bulk material corresponds to the single crystal chosen for structural analysis and can be used to distinguish between different polymorphic forms or to identify new crystalline phases formed upon reaction or desolvation. cardiff.ac.uk For this compound, PXRD would be essential to confirm the phase purity of a synthesized batch and to study its crystalline stability under various conditions.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Electronic spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals. Typical transitions include π→π* and n→π* transitions, which are characteristic of molecules with conjugated systems and heteroatoms, such as this compound.
Studies on related compounds demonstrate the utility of this technique. The UV-Vis spectrum of 2-amino-5-chloropyridine (B124133) tetrachloromercurate shows a cut-off wavelength at 348 nm, from which an optical energy band gap of 3.566 eV was calculated. researchgate.net DFT and TD-DFT calculations are often used to simulate UV-Vis spectra and assign the observed absorption bands to specific electronic transitions, such as the HOMO→LUMO transition. nih.govsharif.edu For this compound, the presence of the pyridine ring, amino group, chlorine atom, and thiol group would all influence the energies of its molecular orbitals, leading to a characteristic UV-Vis spectrum that would be sensitive to its environment and any adduct formation.
Table 2: Illustrative UV-Vis Absorption Data for Related Compounds
| Compound/System | λ_max (nm) | Transition Type (if assigned) | Source |
| (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one | 296 | π → π* (HOMO → LUMO) | nih.gov |
| 2-amino-5-chloro-pyridine (vapour phase) | 314.3 (0,0 band) | Not specified | doi.org |
| 2-amino-5-chloropyridine tetrachloromercurate | 348 (cut-off) | Not specified | researchgate.net |
Other Advanced Spectroscopic and Thermal Techniques (e.g., NEXAFS, DTA/TG, EPR)
A deeper characterization of this compound would involve other specialized techniques.
Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectroscopy, particularly at the sulfur K-edge, is a powerful tool for probing the electronic structure of sulfur-containing compounds. nih.gov By analyzing the fine features of the absorption spectrum, it is possible to determine the oxidation state and chemical environment of the sulfur atom. For this compound, this technique could definitively distinguish between the thiol (-SH) and thione (=S) tautomers and provide insight into the S 1s orbital contributions to the molecule's unoccupied molecular orbitals. nih.gov
Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TG): This combination of thermal analysis techniques provides information about the thermal stability of a compound. TG measures the change in mass of a sample as a function of temperature, indicating decomposition or desolvation events. DTA measures the temperature difference between a sample and a reference material, revealing exothermic or endothermic processes like melting, crystallization, or decomposition. For a pyridazinone derivative, TG-DTA analysis showed the compound was stable up to its melting point. nih.gov Similar analysis of this compound would determine its melting point and decomposition temperature, defining the temperature range for its potential applications. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique specific to species with unpaired electrons (radicals or paramagnetic metal ions). While this compound itself is not a radical, EPR can be used to study its adducts with paramagnetic metals or to investigate radical-scavenging activity. Furthermore, thiol-specific spin labels can be used to react with the -SH group, allowing for the characterization of its local environment and accessibility via EPR. nih.gov
Computational Chemistry and Theoretical Investigations of 2 Amino 3 Chloropyridine 4 Thiol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it an ideal tool for studying molecules of this size. A thorough DFT analysis of 2-Amino-3-chloropyridine-4-thiol would encompass the following key areas:
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve considering the rotational freedom around the C-S and C-N bonds of the thiol and amino groups, respectively. Different conformers would be calculated to identify the global minimum, which represents the most populated and stable form of the molecule under isolated conditions.
Vibrational Frequency Analysis and Spectroscopic Assignments
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode would be assigned to specific molecular motions, such as the stretching of the N-H, C-H, C=C, C-N, C-Cl, and S-H bonds, as well as various bending and torsional modes. This theoretical spectrum can be a valuable tool for interpreting experimental spectroscopic data.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. The spatial distribution of these orbitals would reveal the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO), providing insights into its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). For this compound, the MEP map would highlight the nucleophilic character of the amino and thiol groups and the electrophilic regions of the pyridine (B92270) ring, influenced by the electron-withdrawing chlorine atom.
Noncovalent Interaction (NCI) Analysis for Intermolecular Interactions
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, both within a molecule (intramolecular) and between molecules (intermolecular). For this compound, NCI analysis could reveal potential intramolecular hydrogen bonding between the amino and thiol groups or with the pyridine nitrogen. It would also be instrumental in understanding how the molecule might interact with other molecules or a biological target.
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
From the results of DFT calculations, a range of quantum chemical descriptors can be derived to quantify the reactivity and selectivity of a molecule. These descriptors provide a more quantitative picture of the concepts explored in FMO and MEP analysis. Key descriptors for this compound would include:
Ionization Potential (I): The energy required to remove an electron (related to the HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to the LUMO energy).
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (related to the HOMO-LUMO gap).
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
By calculating these descriptors, a detailed profile of the chemical reactivity of this compound could be established, predicting its behavior in various chemical environments.
In Silico Simulation and Validation of Spectroscopic Data
Due to the lack of available research, no data can be presented for the in silico simulation and validation of spectroscopic data for this compound.
Table of Compounds Mentioned:
Since no specific data or related compounds could be discussed in the context of this compound, a table of mentioned compounds is not applicable.
Coordination Chemistry of 2 Amino 3 Chloropyridine 4 Thiol
Ligand Design and Potential Binding Modes
The molecular structure of 2-Amino-3-chloropyridine-4-thiol suggests a versatile and potentially multidentate ligand. The presence of several donor atoms, including the pyridine (B92270) nitrogen, the amino nitrogen, and the sulfur atom of the thiol group, offers multiple possibilities for coordination to a metal center.
Chelation through Nitrogen and Sulfur Donor Atoms
Based on the behavior of analogous ligands, a primary binding mode for this compound would likely involve chelation through the pyridine nitrogen and the deprotonated sulfur atom of the thiol group. This would form a stable five-membered chelate ring with a metal ion. The amino group could further influence the electronic properties of the ligand and potentially participate in secondary interactions.
Investigation of Coordination to Transition Metal Ions
While no specific studies on the coordination of this compound to transition metal ions were found, research on similar aminopyridine and pyridine-thiol ligands demonstrates their ability to form stable complexes with a wide range of transition metals. For instance, studies on 2-amino-3-methylpyridine (B33374) have shown its coordination to Cu(II) and Ag(I) ions, where the pyridine nitrogen is the primary coordination site. Similarly, pyridine-2-thiol (B7724439) and its derivatives are well-known to form complexes with metals like platinum. It is therefore highly probable that this compound would also readily coordinate to various transition metal ions, although the specific nature of these interactions remains to be experimentally determined.
Synthesis and Isolation of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures in coordination chemistry. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry would be crucial in isolating crystalline products suitable for further characterization. However, without any published research, the specific reaction conditions and the resulting complex formulations are purely speculative at this stage.
Structural Elucidation of Coordination Compounds via X-ray Crystallography and Spectroscopic Methods
Spectroscopic methods would also be indispensable for characterizing these hypothetical complexes.
Table 1: Potential Spectroscopic Data for Metal Complexes of this compound
| Spectroscopic Technique | Expected Observations upon Coordination |
| FT-IR Spectroscopy | Shifts in the vibrational frequencies of the C=N (pyridine), N-H (amino), and C-S/S-H (thiol) bonds would indicate their involvement in coordination. |
| UV-Vis Spectroscopy | The appearance of new absorption bands in the visible region could be attributed to d-d transitions of the metal ion in the ligand field, and shifts in the ligand-based π-π* and n-π* transitions would also be expected. |
| NMR Spectroscopy (¹H and ¹³C) | Changes in the chemical shifts of the pyridine and amino protons and carbons upon coordination would provide insights into the binding mode in solution. |
Interactive Data Table:
Influence of Coordination Environment on Ligand Reactivity and Stability
The coordination of this compound to a metal ion is expected to significantly alter its reactivity and stability. The deprotonation of the thiol group upon coordination would make the sulfur atom a stronger nucleophile. The electron-withdrawing effect of the metal center could also influence the aromaticity of the pyridine ring and the reactivity of the amino and chloro substituents. Furthermore, the formation of a stable chelate complex would likely enhance the thermal stability of the ligand. However, in the absence of any experimental studies, these anticipated effects remain theoretical.
Applications As a Synthetic Intermediate and Building Block in Organic Chemistry
Role in the Construction of Complex Organic Molecules
The strategic placement of reactive sites on the 2-Amino-3-chloropyridine-4-thiol backbone makes it a valuable starting material for constructing intricate molecular architectures.
Synthesis of Diverse Heterocyclic Scaffolds and Fused Ring Systems
The reactivity of the amino, chloro, and thiol groups enables the construction of various heterocyclic and fused ring systems. For instance, the amino group can participate in condensation reactions, while the thiol group can act as a nucleophile. These functionalities, in concert with the pyridine (B92270) nitrogen, provide a platform for creating diverse molecular frameworks. The synthesis of pyrimidine (B1678525) derivatives, for example, often utilizes amino- and chloro-substituted precursors. nih.gov The creation of fused systems, such as imidazo[1,2-a]pyridines, can be achieved through multi-step reactions starting from aminopyridine derivatives. researchgate.net
Preparation of Precursors for Specialized Organic Compounds
This compound is instrumental in the preparation of precursors for more complex and specialized organic compounds. Its derivatives can serve as key intermediates in multi-step synthetic pathways. For example, aminopyridines are precursors in the synthesis of compounds with potential biological activities. mdpi.com The strategic introduction and modification of functional groups on the pyridine ring are essential steps in building these elaborate molecules.
Utility in the Synthesis of Materials Science Precursors
The unique electronic and structural properties of pyridine-containing compounds make them attractive for applications in materials science. This compound and its derivatives can be used to synthesize precursors for organic materials with specific optical or electronic properties. For instance, pyridine-based ligands are known to form coordination complexes with metal ions, leading to materials with interesting luminescent or catalytic properties. mdpi.com
Contribution to the Development of Chemical Probes and Affinity Labels
The development of chemical probes and affinity labels often relies on the availability of versatile chemical scaffolds that can be readily functionalized. The reactive handles on this compound allow for the attachment of reporter groups, cross-linkers, or other functionalities necessary for probing biological systems. While direct examples involving this specific thiol are not prevalent in the provided search results, the general utility of substituted aminopyridines in creating biologically active molecules suggests its potential in this area. nih.gov
Integration into Multistep Organic Synthesis Pathways
The successful execution of a multistep organic synthesis often hinges on the strategic use of versatile building blocks. This compound, with its multiple functional groups, can be sequentially and selectively modified, making it a valuable component in complex synthetic routes. The synthesis of various substituted pyridines often involves multiple steps of functional group introduction and transformation. patsnap.comchemicalbook.comorgsyn.org The ability to control the reactivity of the amino, chloro, and thiol groups is key to its successful integration into these synthetic pathways.
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Properties/Applications |
| 2-Amino-3-chloropyridine (B188170) | 39620-04-7 | C5H5ClN2 | Solid, melting point 60-64 °C. sigmaaldrich.com |
| 2-Amino-4-chloropyridine | 19798-80-2 | C5H5ClN2 | Useful precursor for synthesizing other chlorinated pyridines. chemicalbook.com |
| 4-Amino-2-chloropyridine (B126387) | 14432-12-3 | C5H5ClN2 | Intermediate for pharmaceuticals and pesticides. chemicalbook.com |
| This compound sodium salt | 2055759-40-3 | C5H6ClN2NaS | A sodium salt derivative. keyorganics.net |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the molecular structure of 2-amino-3-chloropyridine-4-thiol, and how can potential ambiguities in spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and carbon backbone. Infrared (IR) spectroscopy can identify functional groups like -SH (thiol) and -NH₂ (amine). For resolving ambiguities (e.g., overlapping peaks in NMR), use heteronuclear correlation experiments (HSQC/HMBC) to map coupling between protons and carbons. X-ray crystallography is definitive for structural confirmation if single crystals are obtainable . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .
Q. How do solvent polarity and pH influence the stability of this compound during synthesis and storage?
- Methodological Answer : The compound’s thiol group is prone to oxidation; thus, inert atmospheres (N₂/Ar) and aprotic solvents (DMF, DMSO) are recommended for synthesis. Stability tests under varying pH (e.g., acidic vs. basic conditions) via UV-Vis spectroscopy or HPLC can identify degradation products. For long-term storage, lyophilization in amber vials at -20°C minimizes oxidative and photolytic degradation .
Q. What synthetic routes are feasible for this compound, and how can yield be optimized?
- Methodological Answer : A plausible route involves chlorination of 2-aminopyridine-4-thiol using POCl₃ or SOCl₂, followed by regioselective substitution. Optimization requires monitoring reaction kinetics (e.g., via in-situ FTIR) to adjust temperature, catalyst loading (e.g., Lewis acids like AlCl₃), and stoichiometry. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distribution to identify reactive sites. Fukui indices quantify nucleophilicity at specific positions (e.g., sulfur in thiol or nitrogen in amine). Transition state analysis (using Gaussian or ORCA software) predicts activation barriers for substitution pathways. Experimental validation via kinetic studies (e.g., monitoring reaction rates with different electrophiles) resolves discrepancies between theoretical and observed reactivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted intermediates) or assay conditions (e.g., cell line variability). Use orthogonal characterization (HPLC-MS, elemental analysis) to verify compound purity. Replicate assays under standardized protocols (e.g., fixed pH, temperature). Structure-activity relationship (SAR) studies with systematically modified derivatives (e.g., varying substituents at C3 or C4) isolate critical functional groups for activity. Meta-analyses of published data can identify trends obscured by methodological variability .
Q. How does the crystal packing of this compound influence its solid-state reactivity and intermolecular interactions?
- Methodological Answer : X-ray crystallography reveals hydrogen-bonding networks (e.g., N-H···S or S-H···N) and π-stacking interactions. Hirshfeld surface analysis quantifies intermolecular contacts, while thermal gravimetric analysis (TGA) assesses stability under heating. Solid-state NMR or Raman spectroscopy probes reactivity in crystalline vs. amorphous phases. For example, mechanochemical grinding with co-crystal formers (e.g., carboxylic acids) can enhance solubility without altering intrinsic reactivity .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise (e.g., varying reaction yields), compare experimental protocols for catalyst purity, solvent dryness, or reaction time. Use control experiments to isolate variables .
- Advanced Characterization : Pair experimental data (e.g., XRD, NMR) with computational tools (DFT, molecular docking) to validate hypotheses about structure-property relationships .
- Ethical Replication : Ensure reproducibility by documenting detailed synthetic procedures, including exact reagent grades and instrument calibration protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
